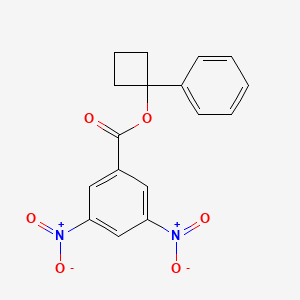
2,2'-Biquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Biquinazoline is an aromatic biheterocyclic compound consisting of two quinazoline units connected at the 2-position. This compound is known for its planar conformation in the solid state, which minimizes dipole moments and maximizes conjugation between the rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Biquinazoline typically involves multi-step reactions. One common method starts with 2-aminobenzylamine, which undergoes a series of reactions involving chloroform, polymer-supported bi-metallic platinum/iridium alloyed nanoclusters, and hydrogen chloride in ethyl acetate . Another method involves the use of titanium tetrachloride and samarium powder in anhydrous tetrahydrofuran under a nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for 2,2’-Biquinazoline are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up using continuous flow reactors and optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Biquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-2,2’-diones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions often involve halogenation or alkylation at specific positions on the quinazoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Oxidation: Quinazoline-2,2’-diones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Biquinazoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-Biquinazoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
2,2’-Biquinazoline can be compared with other similar biheterocyclic compounds:
- 2,2’-Biquinoxaline
- 2,2’-Bibenzoxazole
- 2,2’-Bibenzothiazole
- 3,3’-Biquinoline
Uniqueness: What sets 2,2’-Biquinazoline apart is its planar conformation in the solid state, which enhances conjugation and stability . This property makes it particularly useful in applications requiring stable and highly conjugated systems.
Eigenschaften
CAS-Nummer |
735-72-8 |
|---|---|
Molekularformel |
C16H10N4 |
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
2-quinazolin-2-ylquinazoline |
InChI |
InChI=1S/C16H10N4/c1-3-7-13-11(5-1)9-17-15(19-13)16-18-10-12-6-2-4-8-14(12)20-16/h1-10H |
InChI-Schlüssel |
NHEHHNKXNRMJLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=NC4=CC=CC=C4C=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)

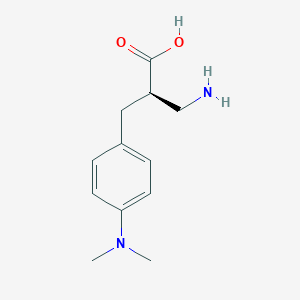
![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
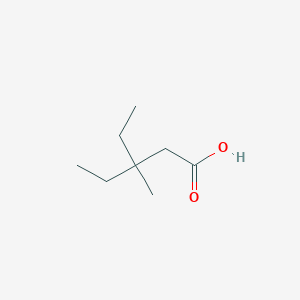
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
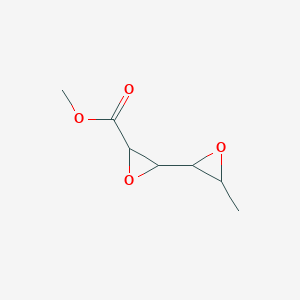
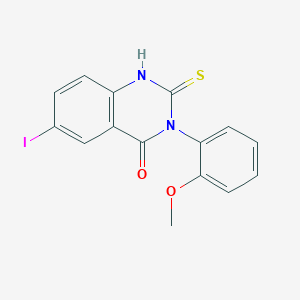
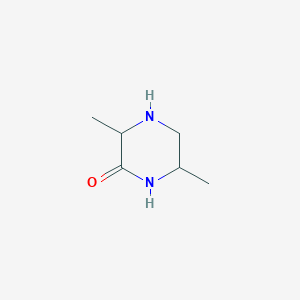
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)
![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)

